(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide
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Overview
Description
(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide is a chiral sulfinamide compound. It is known for its utility in asymmetric synthesis, particularly in the formation of chiral amines. The compound’s unique structure, which includes a trifluoromethyl group and an indanone moiety, contributes to its reactivity and selectivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide typically involves the following steps:
Oxidation of Disulfides: The initial step involves the enantioselective oxidation of di-tert-butyl disulfide to form the corresponding thiosulfinate.
Disulfide Bond Cleavage: The thiosulfinate is then subjected to disulfide bond cleavage using lithium amide, yielding the desired sulfinamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and cleavage reactions, utilizing robust catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted sulfinamides or amines, depending on the nucleophile used.
Scientific Research Applications
(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide involves its ability to act as a chiral auxiliary. The compound’s sulfinamide group can coordinate with various substrates, facilitating enantioselective reactions. The trifluoromethyl and indanone moieties enhance its reactivity and selectivity by stabilizing transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Another chiral sulfinamide used in asymmetric synthesis.
N-tert-Butanesulfinyl imines: Used as intermediates in the synthesis of chiral amines.
Sulfinyl chlorides: Employed in the synthesis of sulfinamides and sulfonamides.
Uniqueness
(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide is unique due to its trifluoromethyl and indanone moieties, which provide enhanced reactivity and selectivity compared to other sulfinamides. This makes it particularly valuable in the synthesis of complex chiral molecules.
Properties
IUPAC Name |
(S)-2-methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-3-oxo-1,2-dihydroinden-2-yl]ethyl]propane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2S/c1-14(2,3)22(21)19-13(15(16,17)18)11-8-9-6-4-5-7-10(9)12(11)20/h4-7,11,13,19H,8H2,1-3H3/t11-,13+,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZNSCIBDIWDRL-IWGBLYGRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1CC2=CC=CC=C2C1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)N[C@@H]([C@@H]1CC2=CC=CC=C2C1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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